TR antagonist 1

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

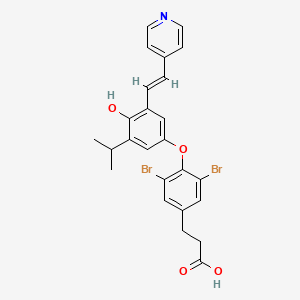

3-[3,5-dibromo-4-[4-hydroxy-3-propan-2-yl-5-[(E)-2-pyridin-4-ylethenyl]phenoxy]phenyl]propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H23Br2NO4/c1-15(2)20-14-19(13-18(24(20)31)5-3-16-7-9-28-10-8-16)32-25-21(26)11-17(12-22(25)27)4-6-23(29)30/h3,5,7-15,31H,4,6H2,1-2H3,(H,29,30)/b5-3+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFQSWHAFVANRQE-HWKANZROSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=CC(=C1O)C=CC2=CC=NC=C2)OC3=C(C=C(C=C3Br)CCC(=O)O)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C1=CC(=CC(=C1O)/C=C/C2=CC=NC=C2)OC3=C(C=C(C=C3Br)CCC(=O)O)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H23Br2NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

561.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

In-Depth Technical Guide to the Core Mechanism of Action of Thyroid Hormone Receptor (TR) Antagonists

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core mechanism of action of Thyroid Hormone Receptor (TR) antagonists. It is designed to furnish researchers, scientists, and drug development professionals with a detailed understanding of the molecular interactions, signaling pathways, and experimental methodologies central to the study of these compounds. This document summarizes key quantitative data, outlines detailed experimental protocols, and provides visual representations of the underlying biological processes.

Core Mechanism of Action: Competitive Inhibition and Modulation of Co-regulator Proteins

The primary mechanism of action for TR antagonists is the competitive inhibition of thyroid hormone (T3 and T4) binding to thyroid hormone receptors (TRs).[1] TRs, members of the nuclear receptor superfamily, are ligand-activated transcription factors that regulate gene expression crucial for development, metabolism, and physiological homeostasis.[2][3] There are two major isoforms of TR, TRα and TRβ, which are encoded by separate genes and exhibit tissue-specific expression patterns.[4]

Upon binding to the ligand-binding domain (LBD) of TRs, antagonists prevent the conformational changes necessary for the recruitment of co-activator proteins, thereby inhibiting the initiation of target gene transcription.[5] In the absence of an agonist, TRs are often bound to thyroid hormone response elements (TREs) on DNA in a complex with co-repressor proteins like Nuclear Receptor Co-repressor (NCoR) and Silencing Mediator for Retinoid and Thyroid hormone receptors (SMRT), which actively repress gene transcription. While agonist binding leads to the dissociation of co-repressors and recruitment of co-activators, such as Steroid Receptor Co-activator-1 (SRC-1), antagonist binding can stabilize the TR-co-repressor interaction or simply prevent co-activator binding, leading to a transcriptionally silent state.

Some antagonists, such as NH-3, have been shown to not only block co-activator binding but also to prevent the binding of co-repressors, suggesting a distinct conformational state induced by these ligands.

Quantitative Data on TR Antagonists

The following table summarizes the inhibitory concentrations (IC50) and binding affinities (Ki) of several known TR antagonists. This data is crucial for comparing the potency and selectivity of these compounds.

| Compound | Receptor Isoform | Assay Type | Value | Reference(s) |

| 1-850 | TRα / TRβ | Reporter Gene Assay (HeLa) | IC50 = 1.5 µM | |

| NH-3 | TR (unspecified) | Competitive Binding | IC50 = 55 nM | |

| Celecoxib | TRβ | Reporter Gene Assay | IC50 = 3.6 µM | |

| Diclofenac | TRβ | Reporter Gene Assay | IC50 = 5.3 µM | |

| Amiodarone | TRα / TRβ | Competitive Binding | Ki values not found | |

| Desethylamiodarone | TRα | Competitive Binding | Competitive inhibitor | |

| Desethylamiodarone | TRβ | Noncompetitive Binding | Noncompetitive inhibitor |

Signaling Pathways

The following diagrams, generated using the DOT language, illustrate the key signaling pathways of the thyroid hormone receptor in the presence of an agonist versus an antagonist.

Caption: Agonist-mediated TR signaling pathway.

Caption: Antagonist-mediated inhibition of TR signaling.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize TR antagonists.

Competitive Binding Assay

This assay determines the ability of a test compound to compete with a radiolabeled thyroid hormone (e.g., [¹²⁵I]T3) for binding to the TR.

Materials:

-

Purified TRα or TRβ protein

-

Radiolabeled ligand: [¹²⁵I]T3

-

Test antagonist compounds

-

Unlabeled T3 (for determining non-specific binding)

-

Binding buffer (e.g., Tris-HCl buffer with additives)

-

Glass fiber filters

-

Filtration apparatus

-

Scintillation counter

Procedure:

-

Prepare a series of dilutions of the test antagonist compound.

-

In a multi-well plate, combine the TR protein preparation, a fixed concentration of [¹²⁵I]T3, and varying concentrations of the test antagonist.

-

Include control wells for total binding (no competitor) and non-specific binding (a high concentration of unlabeled T3).

-

Incubate the plate to allow the binding to reach equilibrium (e.g., 2-4 hours at 4°C).

-

Rapidly filter the contents of each well through a glass fiber filter using a filtration apparatus. This separates the protein-bound radioligand from the unbound radioligand.

-

Wash the filters with cold binding buffer to remove any remaining unbound radioligand.

-

Measure the radioactivity retained on each filter using a scintillation counter.

-

Calculate the specific binding at each antagonist concentration by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the antagonist concentration to generate a competition curve and determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.

Caption: Workflow for a competitive TR binding assay.

Reporter Gene Assay

This cell-based assay measures the ability of a TR antagonist to inhibit T3-induced transcription of a reporter gene.

Materials:

-

Mammalian cell line (e.g., HeLa or GH3)

-

Expression vector for TRα or TRβ

-

Reporter plasmid containing a TRE linked to a reporter gene (e.g., luciferase or chloramphenicol acetyltransferase - CAT)

-

Transfection reagent

-

T3 (agonist)

-

Test antagonist compounds

-

Cell culture medium and reagents

-

Luciferase assay reagent or CAT assay kit

-

Luminometer or appropriate detection instrument

Procedure:

-

Co-transfect the mammalian cells with the TR expression vector and the TRE-reporter plasmid.

-

Plate the transfected cells in a multi-well plate and allow them to recover.

-

Treat the cells with a fixed, stimulatory concentration of T3 in the presence of varying concentrations of the test antagonist.

-

Include control wells with no T3 (basal activity), T3 only (maximal stimulation), and vehicle control.

-

Incubate the cells for a sufficient period to allow for gene expression (e.g., 24 hours).

-

Lyse the cells and measure the reporter gene activity (e.g., luminescence for luciferase) according to the manufacturer's instructions.

-

Normalize the reporter activity to a co-transfected control plasmid (e.g., β-galactosidase) or to total protein concentration to account for variations in transfection efficiency and cell number.

-

Plot the percentage of inhibition of T3-induced reporter activity against the logarithm of the antagonist concentration to determine the IC50 value.

Caption: Workflow for a TR reporter gene assay.

Co-immunoprecipitation (Co-IP) Assay for TR-Co-regulator Interaction

This assay is used to determine if a TR antagonist can disrupt the interaction between TR and its co-activators (e.g., SRC-1) or stabilize its interaction with co-repressors (e.g., NCoR).

Materials:

-

Cell line expressing tagged versions of TR and the co-regulator of interest (e.g., HA-TR and FLAG-SRC-1) or endogenous proteins.

-

Cell lysis buffer (non-denaturing)

-

Antibody specific to one of the proteins (the "bait," e.g., anti-HA antibody)

-

Protein A/G-coupled agarose or magnetic beads

-

Wash buffer

-

Elution buffer

-

SDS-PAGE and Western blotting reagents

-

Antibody specific to the other protein (the "prey," e.g., anti-FLAG antibody)

Procedure:

-

Culture cells and treat with T3, the test antagonist, or a vehicle control.

-

Lyse the cells using a non-denaturing lysis buffer to preserve protein-protein interactions.

-

Pre-clear the cell lysate by incubating with beads to reduce non-specific binding.

-

Incubate the pre-cleared lysate with the "bait" antibody overnight at 4°C.

-

Add Protein A/G beads to the lysate-antibody mixture and incubate to capture the antibody-protein complexes.

-

Pellet the beads by centrifugation and wash several times with wash buffer to remove non-specifically bound proteins.

-

Elute the protein complexes from the beads using an elution buffer or by boiling in SDS-PAGE sample buffer.

-

Separate the eluted proteins by SDS-PAGE and transfer to a membrane for Western blotting.

-

Probe the membrane with the "prey" antibody to detect the co-immunoprecipitated protein. The presence or absence of the prey protein in the different treatment conditions indicates the effect of the antagonist on the TR-co-regulator interaction.

Caption: Workflow for a Co-immunoprecipitation assay.

Conclusion

TR antagonists represent a promising class of molecules for the treatment of conditions associated with thyroid hormone excess. Their mechanism of action is centered on the competitive inhibition of ligand binding to TRs, which in turn modulates the interaction of the receptor with essential co-regulator proteins. A thorough understanding of their binding affinities, effects on signaling pathways, and the experimental methods used for their characterization is paramount for the continued development of novel and more effective therapeutic agents targeting the thyroid hormone system. This guide provides a foundational resource for professionals engaged in this field of research and drug discovery.

References

- 1. researchgate.net [researchgate.net]

- 2. Two separate NCoR (nuclear receptor corepressor) interaction domains mediate corepressor action on thyroid hormone response elements - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Thyroid - Wikipedia [en.wikipedia.org]

- 4. The In Vivo Role of Nuclear Receptor Corepressors in Thyroid Hormone Action - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Analysis of the functional role of steroid receptor coactivator-1 in ligand-induced transactivation by thyroid hormone receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Cellular Function of TR Antagonist 1 (1-850)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thyroid hormone receptors (TRs) are ligand-activated transcription factors that play a pivotal role in regulating a myriad of physiological processes, including growth, development, and metabolism.[1] Dysregulation of thyroid hormone signaling is implicated in various pathological conditions. TR antagonists are valuable tools for studying TR function and hold therapeutic potential for conditions associated with hyperthyroidism. This guide focuses on the cellular function of a potent and selective thyroid hormone receptor antagonist, commonly referred to as 1-850.[1][2][3]

TR antagonist 1-850 is a cell-permeable hydrazinyl-carboxamide compound that acts as a competitive antagonist at thyroid hormone receptors.[1] It effectively blocks the biological effects of triiodothyronine (T3), the most active form of thyroid hormone, by preventing the receptor from adopting an active conformation.

Mechanism of Action

The primary mechanism of action of this compound-850 is the competitive inhibition of T3 binding to both TRα and TRβ isoforms. In the absence of an agonist like T3, TRs heterodimerize with the retinoid X receptor (RXR) and bind to specific DNA sequences known as thyroid hormone response elements (TREs) in the promoter regions of target genes. This TR/RXR heterodimer recruits corepressor proteins, leading to the repression of gene transcription.

Upon binding of T3, the TR undergoes a conformational change, leading to the dissociation of corepressors and the recruitment of coactivator complexes. This activated complex then initiates the transcription of target genes. This compound-850, by occupying the ligand-binding pocket of the TR, prevents this T3-induced conformational change. Consequently, the receptor remains in a state that is unable to recruit coactivators, thereby blocking the transcriptional activation of T3-responsive genes.

Below is a diagram illustrating the canonical thyroid hormone receptor signaling pathway.

The following diagram illustrates the mechanism of action of this compound-850.

References

In-Depth Technical Guide: Inhibition of the Thyroid Hormone Receptor Signaling Pathway

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the inhibition of the Thyroid Hormone Receptor (TR) signaling pathway, a critical area of research for the development of therapeutics for conditions such as hyperthyroidism and thyroid hormone resistance. This document details the mechanism of TR antagonism, presents quantitative data for key antagonists, outlines experimental protocols for their evaluation, and visualizes the core signaling pathway and experimental workflows.

Introduction to Thyroid Hormone Receptor Signaling

Thyroid hormone receptors (TRs) are nuclear receptors that mediate the physiological effects of thyroid hormones, primarily triiodothyronine (T3).[1][2][3] TRs, in partnership with the retinoid X receptor (RXR), bind to specific DNA sequences known as thyroid hormone response elements (TREs) in the promoter regions of target genes.[1][4] In the absence of T3, the TR-RXR heterodimer recruits corepressor proteins, leading to the repression of gene transcription. Upon T3 binding, a conformational change in the TR's ligand-binding domain (LBD) results in the dissociation of corepressors and the recruitment of coactivator proteins, which in turn initiates gene transcription. This intricate mechanism allows thyroid hormones to regulate a wide array of physiological processes, including metabolism, growth, and development.

Mechanism of TR Antagonism

TR antagonists are molecules that inhibit the action of thyroid hormones at the receptor level. The primary mechanism of many TR antagonists involves binding to the LBD of the TR and preventing the conformational changes necessary for the release of corepressors and the recruitment of coactivators. This is often achieved through a competitive binding mechanism, where the antagonist occupies the same binding site as the natural ligand, T3. By blocking the binding of T3 or by inducing a non-productive conformation of the receptor, antagonists effectively inhibit the downstream signaling cascade.

A key structural feature involved in this process is helix 12 (H12) of the LBD. In the agonist-bound state, H12 folds over the ligand-binding pocket, creating a surface for coactivator interaction. Many antagonists possess bulky chemical groups that physically obstruct the proper positioning of H12, thereby preventing coactivator recruitment and subsequent gene activation.

Quantitative Data for TR Antagonists

The following tables summarize the inhibitory concentrations (IC50) and binding affinities of several known TR antagonists. This data is crucial for comparing the potency and selectivity of these compounds.

Table 1: In Vitro Potency of Selected TR Antagonists

| Compound | Target | Assay Type | IC50 | Reference |

| TR antagonist 1 | TRα | - | 36 nM | |

| This compound | TRβ | - | 22 nM | |

| 1-850 | TR (general) | Functional CAT Assay (HeLa cells) | 1.5 µM | |

| NH-3 | THR (general) | - | 55 nM | |

| Compound 1 | TRα | T3-stimulated gene expression | ~5 µM | |

| Compound 2 | TRα | T3-stimulated gene expression | ~10 µM | |

| Compound 3 | TRα | T3-stimulated gene expression | ~15 µM | |

| Compound 4 | TRα | T3-stimulated gene expression | ~20 µM | |

| Compound 5 | TRα | T3-stimulated gene expression | ~25 µM | |

| Compound 6 | TRα | T3-stimulated gene expression | ~30 µM | |

| Amiodarone | TRα, TRβ | Various | - | |

| Celecoxib | TRα, TRβ | Various | - | |

| Dronedarone | TRα, TRβ | Various | - | |

| Cyfluthrin | TRα, TRβ | Various | - |

Table 2: Antagonist Activity of Various Chemical Compounds

| Compound | Antagonist Activity (IC50) | Reference |

| 10,10-Oxybisphenoxarsine | Strong | |

| Triphenyltin fluoride | Strong | |

| Triphenyltin hydroxide | Strong | |

| Chlorothalonil | Strong | |

| 42 other compounds | 11–9940 nM |

Signaling Pathway Diagrams

The following diagrams illustrate the canonical TR signaling pathway and its inhibition by an antagonist.

Caption: Canonical Thyroid Hormone Receptor (TR) Signaling Pathway.

Caption: Inhibition of TR Signaling by an Antagonist.

Experimental Protocols

Detailed methodologies are essential for the accurate assessment of TR antagonist activity. The following sections describe common experimental protocols.

Yeast Two-Hybrid Assay

This assay is used to evaluate the interaction between the TR and its coactivators in the presence of a test compound.

Principle: The yeast two-hybrid system relies on the transcriptional activation of a reporter gene (e.g., lacZ) when a DNA-binding domain (DBD) and an activation domain (AD) of a transcription factor are brought into proximity. In this context, the TR LBD is fused to the DBD, and a coactivator protein is fused to the AD. In the presence of an agonist, the TR and coactivator interact, leading to reporter gene expression. An antagonist will disrupt this interaction, resulting in a lack of reporter gene expression.

Protocol:

-

Yeast Strain: Saccharomyces cerevisiae Y190 is commonly used.

-

Plasmids:

-

pGBT9-hTRα (or hTRβ): Expresses the human TRα LBD fused to the GAL4 DBD.

-

pGAD424-Coactivator: Expresses a coactivator (e.g., TIF2) fused to the GAL4 AD.

-

-

Transformation: Co-transform the yeast cells with both plasmids.

-

Culture: Grow the transformed yeast in selective media.

-

Assay:

-

Incubate the yeast culture with a known concentration of T3 (agonist) and varying concentrations of the test compound (potential antagonist).

-

After a suitable incubation period, perform a β-galactosidase assay to quantify reporter gene expression.

-

-

Data Analysis: Calculate the IC50 value of the antagonist, which is the concentration required to inhibit 50% of the maximal T3-induced reporter gene activity.

Mammalian Cell-Based Reporter Gene Assay (e.g., CAT Assay)

This assay assesses the ability of a compound to antagonize T3-stimulated gene expression in a mammalian cell line.

Principle: HeLa cells (or other suitable cell lines) are transiently transfected with a TR expression vector and a reporter plasmid containing a TRE linked to a reporter gene, such as chloramphenicol acetyltransferase (CAT). The addition of T3 activates the TR, leading to the expression of the CAT enzyme. An antagonist will inhibit this T3-induced expression.

Protocol:

-

Cell Culture: Culture HeLa cells in DMEM supplemented with 10% calf serum.

-

Transfection:

-

Co-transfect the cells with a TRα expression vector and a T3-responsive reporter plasmid (e.g., ΔMTV-IR-CAT).

-

Calcium phosphate precipitation is a common transfection method.

-

-

Treatment: At the time of transfection, add a fixed concentration of T3 (e.g., 6 nM) and varying concentrations of the antagonist candidate to the cell culture medium.

-

Harvesting and Lysis: Harvest the cells 40 hours after transfection and prepare cell lysates.

-

CAT Assay: Measure the CAT activity in the cell lysates.

-

Data Analysis: Express the results as the extent of inhibition of the T3-stimulated CAT activity. Calculate the IC50 value for each antagonist.

Radioligand Binding Assay

This assay directly measures the ability of a test compound to compete with radiolabeled T3 for binding to the TR.

Principle: A radiolabeled ligand (e.g., [¹²⁵I]T3) is incubated with a source of TR (e.g., purified receptor or nuclear extracts from TR-expressing cells). The amount of bound radioactivity is measured in the presence and absence of unlabeled competitor compounds. A potent antagonist will displace the radiolabeled T3, resulting in a decrease in bound radioactivity.

Protocol:

-

Receptor Source: Use purified recombinant TR or nuclear extracts from cells overexpressing the receptor.

-

Incubation:

-

Incubate the receptor source with a fixed concentration of [¹²⁵I]T3 (e.g., 0.1 nM).

-

Add varying concentrations of the unlabeled antagonist or unlabeled T3 (as a positive control).

-

-

Separation: Separate the bound and free radioligand. This can be achieved by methods such as filtration or precipitation.

-

Quantification: Measure the amount of radioactivity in the bound fraction using a gamma counter.

-

Data Analysis: Plot the percentage of bound [¹²⁵I]T3 against the concentration of the competitor. Determine the Ki or IC50 value for the antagonist.

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for the discovery and characterization of TR antagonists.

Caption: Drug Discovery Workflow for TR Antagonists.

Conclusion

The inhibition of the TR signaling pathway presents a promising therapeutic strategy for a range of endocrine disorders. The development of potent and selective TR antagonists is an active area of research, with several compounds demonstrating significant in vitro and in vivo activity. The experimental protocols and data presented in this guide provide a framework for the identification and characterization of novel TR antagonists. Future research will likely focus on improving the selectivity of these compounds for different TR isoforms to minimize off-target effects and on advancing the most promising candidates into clinical development.

References

- 1. Thyroid hormone receptors and resistance to thyroid hormone disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What are THR antagonists and how do they work? [synapse.patsnap.com]

- 3. Thyroid Hormone Receptor Antagonists: From Environmental Pollution to Novel Small Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Mechanisms of thyroid hormone action - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Target Genes Affected by the Thyroid Hormone Receptor Antagonist NH-3

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The thyroid hormone receptor (TR) is a critical regulator of gene expression, influencing a wide array of physiological processes. TR antagonists, which block the action of thyroid hormones, are valuable research tools and potential therapeutic agents. This technical guide focuses on the target genes affected by the specific TR antagonist, NH-3 . While research indicates that NH-3 exhibits complex, context-dependent effects, acting as both an antagonist and a partial agonist, this document synthesizes the available quantitative data on its impact on gene expression. Detailed experimental protocols for identifying and validating these target genes are also provided to facilitate further research in this area.

Introduction to TR Antagonist NH-3

NH-3 is a synthetic ligand designed to act as an antagonist to the thyroid hormone receptor.[1][2] It functions by competitively binding to the TR, thereby inhibiting the binding of thyroid hormones and the subsequent recruitment of coactivators necessary for gene transcription.[3][4] However, studies have revealed that NH-3's mechanism of action is not purely antagonistic. Its effects are cell-type and promoter-specific, in some instances demonstrating partial agonist activity.[1] This dual activity underscores the complexity of TR signaling and the importance of detailed, context-specific analysis of its target genes.

Target Genes of TR Antagonist NH-3: Quantitative Data

Comprehensive genome-wide data on the effects of NH-3 remains limited in publicly available literature. However, studies on specific genes have provided quantitative insights into its activity. The following tables summarize the currently available data on gene expression changes induced by NH-3 treatment in different cell lines.

Table 1: Gene Expression Changes in GC Pituitary Cells Treated with NH-3

| Gene Symbol | Gene Name | Fold Change (NH-3 vs. Control) | p-value | Experimental Method |

| GH | Growth Hormone | No significant induction | Not Reported | RT-PCR |

| S14 (Thrsp) | Thyroid hormone responsive | No significant induction | Not Reported | RT-PCR |

| SERCA1 (Atp2a1) | Sarcoplasmic/endoplasmic reticulum calcium ATPase 1 | No significant induction | Not Reported | RT-PCR |

Data synthesized from qualitative descriptions in cited literature. Precise fold changes and p-values were not provided in the source.

Table 2: Gene Expression Changes in HTC Liver Cells Treated with NH-3

| Gene Symbol | Gene Name | Fold Change (NH-3 vs. Control) | p-value | Experimental Method |

| S14 (Thrsp) | Thyroid hormone responsive | Agonist activity observed | Not Reported | RT-PCR, ChIP |

Data synthesized from qualitative descriptions in cited literature. NH-3 was observed to activate the S14 promoter, accompanied by enhanced histone H4 acetylation and coactivator recruitment.

Signaling Pathways Modulated by TR Antagonist 1

The primary signaling pathway affected by TR antagonists is the canonical thyroid hormone signaling pathway. In its active state, the thyroid hormone (T3) binds to the TR, which is typically heterodimerized with the Retinoid X Receptor (RXR) and bound to Thyroid Hormone Response Elements (TREs) on the DNA. This binding event triggers a conformational change in the TR, leading to the dissociation of corepressors and the recruitment of coactivators, ultimately initiating gene transcription. TR antagonists like NH-3 disrupt this process by preventing T3 binding.

dot

Caption: Canonical Thyroid Hormone Signaling and TR Antagonist Inhibition.

Experimental Protocols

RNA-Sequencing (RNA-seq) for Gene Expression Profiling

This protocol outlines the steps for analyzing genome-wide gene expression changes in cells treated with a TR antagonist.

5.1.1 Experimental Workflow

dot

Caption: General workflow for an RNA-seq experiment.

5.1.2 Detailed Methodology

-

Cell Culture and Treatment:

-

Culture cells (e.g., HepG2, GC) to 70-80% confluency.

-

Treat cells with the TR antagonist (e.g., NH-3 at a predetermined optimal concentration) or vehicle control for a specified time course (e.g., 24, 48 hours).

-

Include at least three biological replicates for each condition.

-

-

Total RNA Isolation:

-

Lyse cells directly in the culture dish using a lysis buffer (e.g., from a commercial RNA isolation kit).

-

Isolate total RNA using a column-based method or Trizol reagent, following the manufacturer's instructions.

-

Treat the isolated RNA with DNase I to remove any contaminating genomic DNA.

-

Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent Bioanalyzer). An RNA Integrity Number (RIN) > 8 is recommended.

-

-

RNA-seq Library Preparation:

-

Start with 100 ng to 1 µg of total RNA.

-

mRNA Enrichment: Isolate mRNA using oligo(dT) magnetic beads.

-

Fragmentation: Fragment the enriched mRNA using divalent cations under elevated temperature.

-

First-Strand cDNA Synthesis: Synthesize first-strand cDNA using reverse transcriptase and random hexamer primers.

-

Second-Strand cDNA Synthesis: Synthesize second-strand cDNA using DNA Polymerase I and RNase H.

-

End Repair and A-tailing: Repair the ends of the double-stranded cDNA fragments and add a single 'A' nucleotide to the 3' ends.

-

Adapter Ligation: Ligate sequencing adapters to the ends of the cDNA fragments.

-

PCR Amplification: Amplify the adapter-ligated library using PCR to generate a sufficient quantity for sequencing.

-

Library Quantification and Quality Control: Quantify the final library using a fluorometric method (e.g., Qubit) and assess the size distribution using a bioanalyzer.

-

-

High-Throughput Sequencing:

-

Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq) to generate single-end or paired-end reads.

-

-

Bioinformatic Analysis:

-

Quality Control: Assess the quality of the raw sequencing reads using tools like FastQC.

-

Read Alignment: Align the reads to a reference genome using a splice-aware aligner (e.g., STAR).

-

Quantification: Count the number of reads mapping to each gene.

-

Differential Expression Analysis: Identify differentially expressed genes between the antagonist-treated and control groups using packages like DESeq2 or edgeR. Set significance thresholds (e.g., adjusted p-value < 0.05 and |log2(fold change)| > 1).

-

Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)

This protocol is for identifying the genomic binding sites of the TR in the presence or absence of an antagonist.

5.2.1 Experimental Workflow

dot

Caption: General workflow for a ChIP-seq experiment.

5.2.2 Detailed Methodology

-

Cell Culture and Crosslinking:

-

Culture and treat cells with the TR antagonist as described for RNA-seq.

-

Crosslink protein-DNA complexes by adding formaldehyde directly to the culture medium to a final concentration of 1% and incubating for 10 minutes at room temperature.

-

Quench the crosslinking reaction by adding glycine to a final concentration of 125 mM.

-

-

Cell Lysis and Chromatin Shearing:

-

Harvest and lyse the cells to isolate the nuclei.

-

Resuspend the nuclear pellet in a shearing buffer.

-

Shear the chromatin to an average size of 200-600 bp using sonication. Optimization of sonication conditions is critical.

-

-

Immunoprecipitation:

-

Pre-clear the chromatin lysate with protein A/G beads.

-

Incubate the pre-cleared chromatin overnight at 4°C with an antibody specific to the TR.

-

Add protein A/G beads to capture the antibody-chromatin complexes.

-

Wash the beads extensively to remove non-specifically bound chromatin.

-

-

Elution and Reverse Crosslinking:

-

Elute the chromatin from the beads.

-

Reverse the protein-DNA crosslinks by incubating at 65°C overnight with NaCl.

-

Treat with RNase A and Proteinase K to remove RNA and protein.

-

-

DNA Purification:

-

Purify the ChIP DNA using a column-based kit or phenol-chloroform extraction.

-

-

ChIP-seq Library Preparation and Sequencing:

-

Prepare sequencing libraries from the purified ChIP DNA and an input control DNA sample following a similar procedure as for RNA-seq (end repair, A-tailing, adapter ligation, and PCR amplification).

-

Sequence the libraries on a high-throughput platform.

-

-

Bioinformatic Analysis:

-

Peak Calling: Identify genomic regions enriched in the ChIP sample compared to the input control using a peak calling algorithm (e.g., MACS2).

-

Peak Annotation: Annotate the identified peaks to nearby genes.

-

Motif Analysis: Search for known TR binding motifs (TREs) within the enriched regions.

-

Quantitative Real-Time PCR (qPCR) for Validation

This protocol is used to validate the gene expression changes identified by RNA-seq or microarray analysis.

5.3.1 Experimental Workflow

dot

Caption: General workflow for a qPCR experiment.

5.3.2 Detailed Methodology

-

RNA Isolation and cDNA Synthesis:

-

Isolate total RNA from cells treated with the TR antagonist and control, as described in the RNA-seq protocol.

-

Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit with random hexamers or oligo(dT) primers.

-

-

Primer Design and Validation:

-

Design primers specific to the target genes of interest. Primers should span an exon-exon junction to avoid amplification of genomic DNA.

-

Validate primer efficiency by running a standard curve with a serial dilution of cDNA. The efficiency should be between 90% and 110%.

-

-

qPCR Reaction Setup:

-

Prepare a reaction mix containing:

-

SYBR Green or TaqMan master mix

-

Forward and reverse primers (or TaqMan probe)

-

cDNA template

-

Nuclease-free water

-

-

Include a no-template control (NTC) for each primer set to check for contamination.

-

Run each sample in triplicate.

-

-

Real-Time PCR Amplification and Data Acquisition:

-

Perform the qPCR reaction in a real-time PCR instrument. A typical cycling protocol includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

-

Include a melt curve analysis at the end of the run (for SYBR Green) to verify the specificity of the amplified product.

-

-

Data Analysis:

-

Determine the cycle threshold (Ct) for each reaction.

-

Normalize the Ct values of the target genes to the Ct value of a stably expressed housekeeping gene (e.g., GAPDH, ACTB).

-

Calculate the relative gene expression using the ΔΔCt method.

-

Conclusion

The TR antagonist NH-3 demonstrates a complex pharmacological profile, with its effects on gene expression being highly dependent on the cellular and promoter context. While comprehensive genome-wide data is still emerging, the analysis of specific target genes provides valuable insights into its mechanism of action. The detailed experimental protocols provided in this guide offer a robust framework for researchers to further investigate the nuanced effects of NH-3 and other TR modulators on the transcriptome, ultimately contributing to a deeper understanding of thyroid hormone signaling and the development of novel therapeutics.

References

- 1. Complex Actions of Thyroid Hormone Receptor Antagonist NH-3 on Gene Promoters in Different Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. merckmillipore.com [merckmillipore.com]

- 3. Investigation of NH3 as a selective thyroid hormone receptor modulator in larval zebrafish (Danio rerio) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pharmacological profile of the thyroid hormone receptor antagonist NH3 in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

The Impact of Compound 1-850 on Cellular Metabolism: A Technical Guide

Executive Summary: Compound 1-850 is a potent and selective antagonist of the thyroid hormone receptors (TRs), TRα and TRβ. By competitively inhibiting the binding of the endogenous thyroid hormone, triiodothyronine (T3), compound 1-850 effectively blocks the cascade of downstream gene expression typically initiated by TR activation. Thyroid hormones are master regulators of metabolic rate, influencing glycolysis, mitochondrial respiration, and lipid metabolism. Consequently, the antagonistic action of 1-850 presents a powerful tool for investigating the role of TRs in cellular energy homeostasis and as a potential therapeutic agent in conditions of hyperthyroidism. This guide provides a comprehensive overview of the known effects of 1-850 on cellular metabolism, supported by quantitative data and detailed experimental protocols for further investigation.

Mechanism of Action

Compound 1-850 functions as a competitive antagonist for both TRα and TRβ isoforms.[1][2] It directly competes with T3 for binding to the ligand-binding domain of the receptor. This prevents the conformational change required for the dissociation of corepressors and the recruitment of nuclear receptor coactivators (NRCs).[1][3] As a result, the TR-mediated transcription of target genes, many of which are central to metabolic processes, is inhibited.[3] The specificity of 1-850 is a key feature, as it has been shown to have no significant effect on the activity of the related retinoic acid receptor α (RARα).

The signaling pathway illustrating this mechanism is detailed below.

Quantitative Data Summary

The biological activity of compound 1-850 has been quantified in several studies. The primary inhibitory concentration, along with observed effects on gene expression and lipid accumulation, are summarized below.

| Parameter | Value / Effect | Cell Line / System | Reference |

| IC50 | 1.5 µM | HeLa Cells | |

| Binding Affinity | ~1,000-fold lower than T3 | GH4C1 pituitary cells | |

| Effect on Gene Expression | Blocks T3-induced upregulation of UCP-1 mRNA. | hMADS adipocytes | |

| Effect on Gene Expression | Blocks T3-induced upregulation of glycolytic genes (GLUT1, PFK1, LDHA, HK2). | Human dermal fibroblasts | |

| Effect on Lipid Metabolism | Used as a positive control for TRβ antagonism leading to lipid droplet accumulation. | HepG2 cells |

Impact on Core Metabolic Pathways

Thyroid hormones are critical for regulating basal metabolic rate. By antagonizing TRs, compound 1-850 is expected to modulate key energy-producing pathways, including glycolysis and mitochondrial respiration.

Glycolysis

Studies have shown that T3 can upregulate key glycolytic genes. The use of compound 1-850 has been instrumental in confirming that this effect is TR-dependent. By inhibiting TRs, 1-850 prevents the T3-mediated increase in the transcription of genes encoding glucose transporters and glycolytic enzymes, suggesting it can reduce the overall glycolytic rate in the presence of T3. Direct measurement of the extracellular acidification rate (ECAR), a proxy for glycolysis, is necessary to quantify this effect.

Mitochondrial Respiration

Thyroid hormones are well-known to increase mitochondrial biogenesis and oxygen consumption. Compound 1-850, by blocking TR activation, is anticipated to decrease mitochondrial respiration. This can be quantified by measuring the oxygen consumption rate (OCR) using extracellular flux analysis. Key parameters to assess include basal respiration, ATP-linked respiration, and maximal respiratory capacity.

Lipid Metabolism

TRs, particularly TRβ, play a significant role in lipid metabolism, including lipogenesis and fatty acid oxidation. Compound 1-850 has been used as a tool to confirm TRβ antagonism, which is associated with increased lipid droplet and cholesterol accumulation in hepatocytes. This suggests that 1-850 can inhibit fatty acid oxidation and promote lipid storage by blocking the transcriptional programs regulated by T3.

Experimental Protocols

To fully characterize the metabolic effects of compound 1-850, a series of standardized assays are required. The following section details the methodologies for key experiments.

General Experimental Workflow

The overall process for assessing the metabolic impact of compound 1-850 on cultured cells is outlined below.

Protocol: Real-Time Metabolic Analysis via Extracellular Flux (Seahorse Assay)

This protocol measures the two major energy-producing pathways—mitochondrial respiration (OCR) and glycolysis (ECAR)—in live cells.

Objective: To determine the effect of compound 1-850 on basal, ATP-linked, and maximal mitochondrial respiration, as well as basal and compensatory glycolysis.

Materials:

-

Seahorse XF Analyzer (e.g., XFe96)

-

Seahorse XF Cell Culture Microplates

-

Assay Medium (e.g., XF Base Medium supplemented with glucose, pyruvate, and glutamine)

-

Compound 1-850, T3

-

Mitochondrial Stress Test Reagents: Oligomycin, FCCP, Rotenone/Antimycin A

-

Glycolytic Rate Assay Reagents: Rotenone/Antimycin A, 2-Deoxyglucose (2-DG)

Procedure:

-

Cell Seeding: Seed cells (e.g., HepG2) onto a Seahorse XF microplate at a pre-determined optimal density and allow them to adhere overnight.

-

Compound Treatment: Treat cells with vehicle control, T3, compound 1-850, or a combination of T3 and 1-850 for the desired duration (e.g., 24 hours).

-

Assay Preparation:

-

One hour before the assay, remove the culture medium and wash the cells with pre-warmed assay medium.

-

Add fresh assay medium to each well and incubate the plate at 37°C in a non-CO2 incubator for 1 hour to allow for temperature and pH equilibration.

-

Hydrate the sensor cartridge with XF Calibrant and load the injection ports with mitochondrial stress test or glycolytic rate assay compounds.

-

-

Data Acquisition: Place the cell culture plate and the sensor cartridge into the Seahorse XF Analyzer and run the pre-programmed protocol. The instrument measures OCR and ECAR in real-time while sequentially injecting the compounds.

-

Data Analysis: Normalize the OCR and ECAR values to cell number or protein concentration. Calculate key parameters such as basal respiration, ATP production, proton leak, maximal respiration, and glycolytic rates.

Protocol: Fatty Acid Oxidation (FAO) Assay

This protocol measures the ability of cells to oxidize exogenous long-chain fatty acids.

Objective: To determine if compound 1-850 inhibits TR-mediated fatty acid oxidation.

Materials:

-

Seahorse XF Analyzer

-

FAO Assay Medium (e.g., KHB buffer supplemented with L-carnitine)

-

Substrate: Palmitate-BSA conjugate

-

Mitochondrial Stress Test Reagents

-

Etomoxir (CPT-1 inhibitor, as a control)

Procedure:

-

Cell Culture and Treatment: Follow steps 1 and 2 from the protocol above.

-

Assay Preparation:

-

Wash cells with FAO Assay Medium.

-

Add FAO Assay Medium containing a low concentration of glucose (e.g., 0.5 mM) to each well.

-

Load injection ports: Port A with Palmitate-BSA, followed by ports B, C, and D with the mitochondrial stress test reagents.

-

-

Data Acquisition: Run the Seahorse XF Analyzer. The assay will first measure basal OCR, then inject palmitate to measure FAO-driven respiration, followed by the mitochondrial stress test to assess mitochondrial function.

-

Data Analysis: Calculate the OCR response to palmitate injection, which reflects the rate of fatty acid oxidation. Compare the rates between different treatment groups.

Conclusion

Compound 1-850 is a specific and valuable pharmacological tool for dissecting the metabolic roles of thyroid hormone receptors. Existing data firmly establish its mechanism as a competitive TR antagonist and demonstrate its ability to block T3-mediated effects on the transcription of metabolic genes and on lipid accumulation. While direct quantitative data on its impact on metabolic flux (OCR, ECAR) remains to be published in detail, the established link between thyroid hormones and energy expenditure strongly supports the hypothesis that 1-850 will modulate these pathways. The protocols detailed in this guide provide a clear framework for researchers to quantitatively assess the impact of TR antagonism by 1-850 on cellular metabolism, paving the way for a deeper understanding of thyroid hormone action and the development of novel therapeutic strategies.

References

The Physiological Impact of Thyroid Hormone Receptor Antagonism: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the physiological effects of thyroid hormone receptor (TR) antagonism, targeting researchers, scientists, and professionals in drug development. The document delves into the molecular mechanisms, systemic and tissue-specific consequences, and experimental methodologies crucial for advancing research in this field.

Executive Summary

Thyroid hormones are pivotal regulators of metabolism, development, and cardiovascular function. Their actions are mediated by thyroid hormone receptors (TRs), primarily the alpha (TRα) and beta (TRβ) isoforms. Antagonism of these receptors presents a therapeutic strategy for conditions of thyroid hormone excess, such as hyperthyroidism and thyrotoxicosis. This guide explores the foundational principles of TR antagonism, from the disruption of molecular signaling pathways to the physiological ramifications observed in preclinical models. It aims to equip researchers with the necessary knowledge to design and interpret experiments in this domain, ultimately fostering the development of novel therapeutics.

Molecular Mechanisms of Thyroid Hormone Receptor Antagonism

Thyroid hormone receptors are ligand-activated transcription factors. In the absence of a ligand, TRs, typically as heterodimers with the retinoid X receptor (RXR), bind to thyroid hormone response elements (TREs) on DNA and recruit corepressor proteins like Nuclear Receptor Corepressor 1 (NCoR1) and Silencing Mediator for Retinoid and Thyroid Hormone Receptors (SMRT). This complex actively represses gene transcription.[1][2]

The binding of an agonist, such as triiodothyronine (T3), induces a conformational change in the TR, leading to the dissociation of corepressors and the recruitment of coactivator proteins, including Steroid Receptor Coactivator-1 (SRC-1).[3][4] This coactivator complex then promotes the transcription of target genes.

TR antagonists function by binding to the ligand-binding domain of the TR, but they fail to induce the conformational change necessary for the release of corepressors and recruitment of coactivators.[3] Some antagonists, through a mechanism known as the "extension hypothesis," possess a bulky chemical group that physically hinders the conformational shift required for coactivator binding. This results in the continued repression of gene transcription, effectively blocking the physiological effects of thyroid hormones.

Figure 1: Agonist vs. Antagonist Action on TR Signaling.

Physiological Effects of TR Antagonism

The physiological consequences of TR antagonism are widespread, reflecting the ubiquitous role of thyroid hormones. These effects are often studied to understand the potential therapeutic benefits in hyperthyroid states, which are characterized by elevated metabolism, heart rate, and other systemic changes.

Systemic Effects

TR antagonism generally leads to a hypothyroid-like state, characterized by:

-

Reduced Metabolic Rate: Thyroid hormones are primary regulators of basal metabolic rate and thermogenesis. While direct quantitative data on the effect of specific TR antagonists on oxygen consumption is limited, studies on hyperthyroid patients treated with beta-blockers, which can have some anti-thyroid effects, show a reduction in whole-body oxygen consumption.

-

Cardiovascular Effects: Thyroid hormones have significant effects on the cardiovascular system, primarily mediated by TRα. TR antagonism can lead to a decrease in heart rate (bradycardia).

-

Metabolic Effects: Thyroid hormones influence lipid metabolism. TR antagonism can lead to an increase in plasma cholesterol levels.

Isoform-Specific Effects of TR Antagonism

The two main TR isoforms, TRα and TRβ, have distinct tissue distributions and physiological roles, making isoform-selective antagonists a key goal in drug development.

-

TRα Antagonism: TRα is predominantly expressed in the heart, bone, and central nervous system. Antagonism of TRα is expected to primarily affect heart rate and body temperature. The non-iodinated amiodarone analogue, dronedarone, has a metabolite that acts as a selective TRα1 antagonist.

-

TRβ Antagonism: TRβ is the predominant isoform in the liver and pituitary gland. Its antagonism primarily affects the regulation of Thyroid-Stimulating Hormone (TSH) and liver-specific metabolic processes, such as cholesterol metabolism.

Quantitative Data on TR Antagonist Effects

The following tables summarize quantitative data from preclinical studies on the physiological effects of TR antagonists.

Table 1: Effects of the TR Antagonist NH-3 in Rats

| Parameter | Dose of NH-3 (nmol/kg/day) | Observation |

| Heart Rate | 46.2 - 924 | Modest decrease |

| >2920 | Tachycardia (suggesting partial agonist activity) | |

| Plasma Cholesterol | 462 | Maximum increase of 27% |

| >924 | Reduction in cholesterol (suggesting partial agonist activity) | |

| Plasma TSH | 46.2 - 462 | Increase |

| >462 | Decrease (suggesting partial agonist activity) |

Table 2: Effects of the TSHR Antagonist ANTAG3 in Mice

| Parameter | Treatment | Observation |

| Serum Free T4 | TRH + ANTAG3 | 44% decrease compared to TRH alone |

| M22 + ANTAG3 | 38% decrease compared to M22 alone | |

| Sodium-Iodide Symporter mRNA | TRH + ANTAG3 | 75% decrease compared to TRH alone |

| M22 + ANTAG3 | 73% decrease compared to M22 alone | |

| Thyroperoxidase mRNA | TRH + ANTAG3 | 83% decrease compared to TRH alone |

| M22 + ANTAG3 | 40% decrease compared to M22 alone |

Table 3: Effects of Amiodarone on Thyroid Function Tests in Euthyroid Patients

| Parameter | Change |

| Serum T4 | Increased |

| Serum T3 | Decreased |

| Serum rT3 | Increased |

| Serum TSH | Transiently increased, then normalizes |

Experimental Protocols for Studying TR Antagonism

In Vitro Competitive Binding Assay

This assay determines the ability of a test compound to compete with a radiolabeled thyroid hormone for binding to the TR.

Figure 2: Workflow for an In Vitro Competitive Binding Assay.

Methodology:

-

Reagent Preparation: Prepare solutions of purified TR, radiolabeled T3 (e.g., [¹²⁵I]T3), and the test compound at various concentrations in a suitable assay buffer.

-

Incubation: In a multi-well plate, combine the purified TR, a fixed concentration of radiolabeled T3, and varying concentrations of the test compound. Incubate at a controlled temperature to allow binding to reach equilibrium.

-

Separation: Separate the TR-bound radiolabeled T3 from the free radiolabeled T3. This can be achieved using methods like filter binding, where the reaction mixture is passed through a filter that retains the larger TR-ligand complex but allows the smaller free ligand to pass through.

-

Quantification: Measure the radioactivity of the filter-bound fraction using a scintillation counter.

-

Data Analysis: Plot the percentage of bound radioactivity against the concentration of the test compound. Calculate the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled T3.

Reporter Gene Assay

This cell-based assay measures the functional consequence of TR antagonism on gene transcription.

Methodology:

-

Cell Culture and Transfection: Culture a suitable cell line (e.g., HeLa or CHO cells) and transfect them with two plasmids: one expressing the TR of interest (TRα or TRβ) and another containing a reporter gene (e.g., luciferase) under the control of a TRE.

-

Treatment: Treat the transfected cells with a known concentration of a TR agonist (e.g., T3) in the presence of varying concentrations of the test antagonist.

-

Incubation: Incubate the cells for a sufficient period to allow for gene transcription and protein expression (typically 24-48 hours).

-

Lysis and Reporter Assay: Lyse the cells and measure the activity of the reporter enzyme (e.g., luciferase activity using a luminometer).

-

Data Analysis: Plot the reporter activity against the concentration of the antagonist and determine the IC50 value.

In Vivo Assessment in a Mouse Model

This protocol outlines a general procedure for evaluating the in vivo efficacy of a TR antagonist in mice.

Figure 3: General Workflow for In Vivo Assessment of a TR Antagonist.

Methodology:

-

Animal Model: Use an appropriate mouse strain. To study the effects in a hyperthyroid model, mice can be treated with a TR agonist like T3 or thyrotropin-releasing hormone (TRH).

-

Treatment Groups: Divide the animals into control (vehicle), agonist-only, and agonist plus antagonist groups.

-

Administration: Administer the antagonist via an appropriate route (e.g., oral gavage, intraperitoneal injection) at various doses for a specified duration.

-

Physiological Monitoring: Throughout the study, monitor key physiological parameters such as heart rate, body weight, and food intake.

-

Sample Collection: At the end of the study, collect blood and tissue samples (e.g., liver, heart).

-

Biochemical and Molecular Analysis: Analyze blood samples for serum levels of free T4 and TSH. Analyze tissue samples for the expression of thyroid hormone-responsive genes using quantitative real-time PCR (qRT-PCR).

Notable TR Antagonists

A variety of compounds have been identified as TR antagonists, ranging from synthetic molecules designed for research to clinically used drugs and environmental contaminants.

-

NH-3: A synthetic antagonist that has been shown to be effective in both in vitro and in vivo models, though it may exhibit partial agonist activity at higher doses.

-

Amiodarone: An antiarrhythmic drug that, along with its primary metabolite desethylamiodarone, exhibits TR antagonistic properties. Its use is associated with thyroid dysfunction in a significant percentage of patients.

-

1-850: A potent TR antagonist identified through in silico screening.

-

Environmental Chemicals: Certain environmental pollutants, such as some flame retardants and polychlorinated biphenyls (PCBs), have been shown to possess TR antagonistic activity.

Future Directions and Clinical Outlook

The development of potent and isoform-selective TR antagonists holds significant promise for the treatment of hyperthyroidism and its associated complications. While several promising compounds have been identified in preclinical studies, none have yet advanced to clinical trials specifically for this indication. Future research will likely focus on:

-

Improving the isoform selectivity of TR antagonists to minimize off-target effects.

-

Conducting comprehensive preclinical studies to fully characterize the pharmacokinetic and pharmacodynamic properties of lead compounds.

-

Initiating clinical trials to evaluate the safety and efficacy of TR antagonists in patients with hyperthyroidism.

The continued exploration of TR antagonism will undoubtedly provide valuable insights into thyroid hormone physiology and pave the way for novel therapeutic interventions.

References

- 1. Thyroid Hormone Receptor Antagonists: From Environmental Pollution to Novel Small Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Optimization of an in vitro assay methodology for competitive binding of thyroidogenic xenobiotics with thyroxine on human transthyretin and albumin - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Thyrotropin receptor antagonists and inverse agonists, and their potential application to thyroid diseases [jstage.jst.go.jp]

- 4. Selective thyroid hormone receptor modulators - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Thyroid Hormone Receptor Antagonists in Neuroscience: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the role of thyroid hormone receptor (TR) antagonists, with a primary focus on the compound 1-850 , in the field of neuroscience. Thyroid hormones (THs) are critical for the development and function of the central nervous system (CNS), and their dysregulation is implicated in a range of neurological and psychiatric disorders.[1][2][3] TR antagonists serve as invaluable chemical tools to probe the intricate mechanisms of TH action in the brain and represent a promising avenue for therapeutic development. This document details their mechanism of action, summarizes key quantitative data, outlines experimental protocols, and visualizes complex pathways and workflows.

Thyroid Hormone Signaling and the Mechanism of TR Antagonists

Thyroid hormone receptors are ligand-inducible transcription factors belonging to the nuclear receptor superfamily.[4] The two major isoforms, TRα and TRβ, are encoded by separate genes (THRA and THRB) and are expressed throughout the brain.[5] In the absence of their ligand, primarily triiodothyronine (T3), TRs typically bind to thyroid hormone response elements (TREs) on the DNA of target genes, forming a heterodimer with the retinoid X receptor (RXR). This unliganded complex recruits corepressor proteins, actively repressing gene transcription.

Upon binding T3, the TR undergoes a conformational change, leading to the dissociation of corepressors and the recruitment of coactivator complexes. This switch from repression to activation initiates the transcription of target genes crucial for neuronal differentiation, migration, synaptogenesis, and myelination.

TR antagonists are small molecules designed to interfere with this process. The primary subject of this guide, TR antagonist 1-850 , is a competitive antagonist. It competes with T3 for binding to the ligand-binding pocket of both TRα and TRβ. By occupying the pocket without inducing the necessary conformational change for coactivator recruitment, 1-850 effectively blocks T3-mediated gene activation.

Caption: Mechanism of TR Antagonism by 1-850.

Quantitative Data for Key TR Antagonists

The compound 1-850 was identified through high-throughput virtual screening of over 250,000 compounds. Its inhibitory concentration and binding characteristics have been defined in cellular assays. Other TR antagonists, such as a distinct compound also named "this compound" and NH-3, have also been characterized and are presented here for comparison.

| Compound Name | CAS Number | Target(s) | IC50 | Key Findings & Reference(s) |

| Thyroid Hormone Receptor Antagonist, 1-850 | 251310-57-3 | TRα and TRβ | 1.5 µM | A competitive antagonist that blocks T3-mediated coactivator interaction. Has ~1,000-fold lower affinity for TRα than T3 in intact cells. |

| This compound | 500794-88-7 | TRα and TRβ | 36 nM (TRα)22 nM (TRβ) | A high-affinity, full antagonist. |

| NH-3 | N/A | TRs | Dose-dependent | Inhibits T3 action in vivo but shows partial agonist properties at high doses. |

Applications of this compound-850 in Neuroscience Research

The ability of 1-850 to acutely and selectively block thyroid hormone signaling makes it a powerful tool for elucidating the role of TH in complex neurological processes.

Role in Fear Memory Consolidation

Recent studies have implicated local TH signaling in the amygdala as a critical regulator of fear memory. Research using 1-850 has demonstrated that TH action is necessary for the consolidation of fear memories. In these studies, direct infusion of 1-850 into the amygdala of mice prior to Pavlovian fear conditioning resulted in decreased fear memory consolidation. This finding highlights a dynamic, activity-dependent role for TH in synaptic plasticity and memory formation.

Caption: Experimental Workflow for Amygdala Infusion Study.

Role in Human Cortical Development

Thyroid hormone is essential for proper neurogenesis. Studies using human cortical organoids have shown that mutations in the THRA gene can lead to premature neurogenesis and depletion of progenitor cells. To confirm that this was due to aberrant TH signaling, control cultures were treated with 1-850. The antagonist phenocopied the mutation's effects, causing a decrease in the efficiency of neural rosette formation and reduced cell proliferation. This demonstrates the critical role of TRα-mediated signaling in regulating the balance between progenitor cell proliferation and neuronal differentiation during early cortical development.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. Below are protocols for key experiments cited in this guide.

Protocol: In Vivo Fear Conditioning with Intra-Amygdala Infusion of 1-850

This protocol is adapted from studies investigating the role of thyroid hormone in fear memory.

Objective: To determine if blocking thyroid hormone receptors in the amygdala affects the consolidation of fear memory.

Materials:

-

Adult male C57BL/6J mice.

-

Stereotaxic apparatus.

-

Bilateral guide cannulas targeting the basolateral amygdala.

-

Internal infusion cannulas.

-

Infusion pump and tubing.

-

This compound-850 (e.g., 100 ng dissolved in vehicle).

-

Vehicle solution (e.g., saline or artificial cerebrospinal fluid).

-

Fear conditioning chamber with a grid floor connected to a shock generator and a speaker.

-

Contextual testing chamber.

-

Automated freezing detection software.

Procedure:

-

Surgical Implantation: Anesthetize mice and stereotaxically implant bilateral guide cannulas aimed at the basolateral amygdala. Allow for a one-week recovery period.

-

Habituation: Handle the mice for several days leading up to the experiment. Habituate them to the conditioning chamber for 10 minutes on two consecutive days. On the second day, briefly insert dummy infusion cannulas to ensure patency and acclimate the animals to the procedure.

-

Infusion: On the third day, 20 minutes prior to fear conditioning, perform bilateral infusions. Infuse either vehicle or 1-850 (100 ng) into the amygdala at a slow, controlled rate (e.g., 0.1 µL/min). Leave the infusion cannulas in place for 1-2 minutes post-infusion to allow for diffusion.

-

Fear Conditioning: Place the mouse in the conditioning chamber. After a baseline period (e.g., 2 minutes), present a conditioned stimulus (CS), such as an auditory tone (e.g., 30 seconds, 80 dB), which co-terminates with an unconditioned stimulus (US), a mild foot shock (e.g., 2 seconds, 0.5 mA). Repeat CS-US pairings (e.g., 3 times) with an inter-trial interval.

-

Memory Testing: 24 hours after conditioning, assess fear memory.

-

Contextual Fear: Place the mouse back into the original conditioning chamber for 5 minutes and measure freezing behavior in the absence of the CS or US.

-

Cued Fear: Place the mouse in a novel context with different visual, tactile, and olfactory cues. After a baseline period, present the CS (auditory tone) and measure freezing behavior.

-

-

Data Analysis: Quantify the percentage of time spent freezing using automated software. Compare the freezing levels between the vehicle- and 1-850-infused groups using appropriate statistical tests (e.g., t-test or ANOVA).

-

Histological Verification: After the experiment, perfuse the animals and collect the brains. Section and stain the tissue to verify cannula placement within the basolateral amygdala.

Protocol: In Vitro Competitive Radioligand Binding Assay

This protocol is based on the methodology used to characterize the binding affinity of 1-850.

Objective: To determine the ability of a test compound (1-850) to compete with a radiolabeled ligand ([¹²⁵I]T3) for binding to thyroid hormone receptors in intact cells.

Materials:

-

GH4C1 cells (rat pituitary cell line) or other cells endogenously expressing TRs.

-

Cell culture plates (e.g., 24-well plates).

-

Binding buffer (e.g., DMEM with 0.1% BSA).

-

Radiolabeled T3: [¹²⁵I]T3.

-

Unlabeled T3 (for determining non-specific binding and creating a standard curve).

-

Test compound: this compound-850 at various concentrations.

-

Scintillation counter or gamma counter.

Procedure:

-

Cell Culture: Plate GH4C1 cells in 24-well plates and grow to near confluence.

-

Assay Preparation: On the day of the experiment, aspirate the growth medium and wash the cells once with the binding buffer.

-

Binding Reaction: Add binding buffer to each well containing:

-

A fixed, low concentration of [¹²⁵I]T3.

-

Varying concentrations of the competitor (either unlabeled T3 or 1-850) to generate a dose-response curve.

-

For determining non-specific binding, a set of wells should contain a high concentration (e.g., 1 µM) of unlabeled T3.

-

-

Incubation: Incubate the plates at a controlled temperature (e.g., 37°C) for a set period (e.g., 2-3 hours) to allow binding to reach equilibrium.

-

Washing: Terminate the binding reaction by rapidly aspirating the buffer and washing the cell monolayer multiple times with ice-cold buffer to remove unbound radioligand.

-

Cell Lysis and Counting: Lyse the cells in each well (e.g., with NaOH or SDS solution) and transfer the lysate to scintillation vials. Measure the radioactivity in each sample using a gamma counter.

-

Data Analysis:

-

Calculate specific binding by subtracting the non-specific binding (counts in the presence of excess unlabeled T3) from the total binding (counts in the absence of any competitor).

-

Plot the percentage of specific [¹²⁵I]T3 binding as a function of the log concentration of the competitor (unlabeled T3 or 1-850).

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value for each compound. This value represents the concentration of the competitor required to inhibit 50% of the specific binding of the radioligand.

-

Conclusion and Future Directions

This compound-850 and related compounds are indispensable research tools that have provided significant insights into the role of thyroid hormone signaling in the adult brain, particularly in memory and neurodevelopment. By enabling the acute and localized blockade of TRs, these antagonists allow for the dissection of complex, activity-dependent neural processes.

For drug development professionals, the exploration of TR antagonists opens potential therapeutic avenues. While systemic TR antagonism would be detrimental, the development of isoform-selective (e.g., TRα- or TRβ-selective) or brain-region-specific antagonists could offer novel strategies for treating neurological conditions. For instance, modulating TH activity in specific circuits could be relevant for trauma-related disorders or certain neurodegenerative diseases. Future research should focus on developing antagonists with improved pharmacokinetic properties and higher isoform selectivity to further refine our understanding of TR function in the CNS and to explore their therapeutic potential.

References

- 1. Role of Thyroid Hormone in Neurodegenerative Disorders of Older People - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Thyroid Hormones in Brain Development and Function - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Thyroid Function and Mental Disorders: An Insight into the Complex Interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. apexbt.com [apexbt.com]

- 5. Mechanisms of thyroid hormone action - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide on 1-850: A Selective Thyroid Hormone Receptor Modulator

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-850 is a synthetically developed, cell-permeable small molecule identified as a selective and competitive antagonist of the thyroid hormone receptors (TRs).[1][2][3] It effectively blocks the binding of the endogenous thyroid hormone, triiodothyronine (T3), to both TRα and TRβ isoforms.[1][4] By preventing the T3-mediated recruitment of nuclear receptor coactivators, 1-850 inhibits the transcription of thyroid hormone-responsive genes. With a reported IC50 of 1.5 µM in HeLa cells for antagonizing T3's effects, 1-850 serves as a valuable research tool for investigating the physiological and pathophysiological roles of thyroid hormone signaling. This document provides a comprehensive technical overview of 1-850, including its mechanism of action, available in vitro and in vivo data, and detailed experimental protocols from seminal studies. At present, there is no publicly available information on the pharmacokinetics or clinical trials of 1-850.

Core Compound Information

| Property | Value | Reference |

| Compound Name | 1-850 | |

| Alternate Names | TR Antagonist; 2-(2-(-(4-Nitrophenyl)-4-piperidinylidene)acetyl-N-(3-(trifluoromethyl)phenyl)-1-hydrazine Carboxamide | |

| CAS Number | 251310-57-3 | |

| Molecular Formula | C₂₁H₂₀F₃N₅O₄ | |

| Molecular Weight | 463.41 g/mol | |

| Appearance | Crystalline solid | |

| Purity | ≥95% | |

| Solubility | Soluble in DMSO |

Mechanism of Action

1-850 functions as a direct antagonist of thyroid hormone receptors. Thyroid hormones exert their effects by binding to TRs, which are ligand-activated transcription factors. In the presence of T3, TRs undergo a conformational change, release corepressors, and recruit coactivators, leading to the transcription of target genes.

1-850 competitively inhibits the binding of T3 to the ligand-binding pocket of both TRα and TRβ. This blockade prevents the necessary conformational changes for coactivator recruitment. Consequently, the transcription of T3-responsive genes is suppressed. It has been shown that 1-850 does not affect the activity of the retinoic acid receptor α (RARα), indicating its selectivity for thyroid hormone receptors.

Quantitative In Vitro Data

| Assay | Cell Line | Receptor Isoform(s) | Parameter | Value | Reference |

| Reporter Gene Assay | HeLa | TRα | IC50 | 1.5 µM | |

| [¹²⁵I]T3 Binding Assay | GH4C1 | Endogenous TRs (α & β) | Affinity vs. T3 | ~1,000-fold lower | |

| Coactivator Binding Assay | In vitro | TRα | Inhibition of T3-mediated binding to NRC15 | Yes |

Experimental Protocols

Reporter Gene Assay for TR Antagonist Activity

This protocol is based on the methods described by Schapira et al. (2003).

Objective: To determine the ability of 1-850 to inhibit T3-stimulated gene expression mediated by TRα.

Materials:

-

HeLa cells

-

DMEM with 10% calf serum

-

Expression vector for human TRα

-

Reporter plasmid containing a thyroid hormone response element linked to a reporter gene (e.g., chloramphenicol acetyltransferase, CAT)

-

Transfection reagent (e.g., FuGENE 6)

-

T3 (L-triiodothyronine)

-

1-850 dissolved in DMSO

-

Luciferase assay system (if using a luciferase reporter) or appropriate assay for the chosen reporter gene

Procedure:

-

Cell Culture and Transfection:

-

Plate HeLa cells in 24-well plates at a density of 50,000 cells per well in DMEM supplemented with 10% calf serum.

-

After 24 hours, co-transfect the cells with the TRα expression vector and the TRE-reporter plasmid using a suitable transfection reagent according to the manufacturer's instructions.

-

-

Compound Treatment:

-

24 hours post-transfection, replace the medium with DMEM containing 10% thyroid hormone-depleted calf serum.

-

Add T3 to a final concentration of 5 nM.

-

Add varying concentrations of 1-850 (or vehicle control, DMSO) to the wells.

-

-

Incubation and Lysis:

-

Incubate the cells for an additional 24 hours at 37°C.

-

Wash the cells with phosphate-buffered saline (PBS) and lyse them using a suitable lysis buffer.

-

-

Reporter Assay:

-

Measure the reporter gene activity (e.g., CAT or luciferase activity) in the cell lysates according to the assay kit's protocol.

-

Normalize the reporter activity to the total protein concentration in each lysate.

-

-

Data Analysis:

-

Calculate the percentage of inhibition of T3-stimulated reporter activity for each concentration of 1-850.

-

Determine the IC50 value by plotting the percentage of inhibition against the log concentration of 1-850 and fitting the data to a dose-response curve.

-

References

- 1. Discovery of diverse thyroid hormone receptor antagonists by high-throughput docking - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pnas.org [pnas.org]

- 3. Nuclear receptor engineering based on novel structure activity relationships revealed by farnesyl pyrophosphate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. apexbt.com [apexbt.com]

An In-depth Technical Guide on TR Antagonist Binding Affinity to TRα and TRβ

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinities of various antagonists to the thyroid hormone receptor isoforms, TRα and TRβ. It includes detailed quantitative data, experimental methodologies, and visualizations of the relevant signaling pathways to support research and drug development in this critical area.

Core Concepts: TRα and TRβ in Thyroid Hormone Signaling

Thyroid hormone receptors (TRs) are ligand-activated transcription factors that play a pivotal role in regulating metabolism, development, and cardiovascular function. The two major isoforms, TRα and TRβ, are encoded by separate genes and exhibit distinct, tissue-specific expression patterns. TRα is predominantly found in the heart, brain, and bone, while TRβ is highly expressed in the liver, kidneys, and pituitary gland. This differential distribution is a key factor in the distinct physiological roles of the two isoforms and presents an opportunity for the development of isoform-selective drugs to maximize therapeutic benefits while minimizing off-target effects.[1]

Upon binding to thyroid hormone (T3), TRs undergo a conformational change, leading to the dissociation of corepressor proteins and the recruitment of coactivator complexes. This initiates the transcription of target genes. TR antagonists function by binding to the receptor and preventing this conformational change, thereby inhibiting the recruitment of coactivators and blocking transcriptional activation.[1][2]

Quantitative Analysis of TR Antagonist Binding Affinities

The binding affinities of several TR antagonists for both TRα and TRβ have been characterized using various in vitro assays. The following table summarizes the available quantitative data, primarily in the form of the half-maximal inhibitory concentration (IC50), which represents the concentration of an antagonist required to inhibit 50% of the specific binding of a radiolabeled ligand.

| Antagonist | TRα Binding Affinity (IC50) | TRβ Binding Affinity (IC50) | Notes |

| TR antagonist 1 | 36 nM[3][4] | 22 nM | A high-affinity, non-selective TR antagonist. |

| 1-850 | 1.5 µM | Similar to TRα | A competitive antagonist with micromolar affinity. |